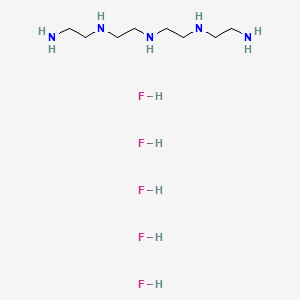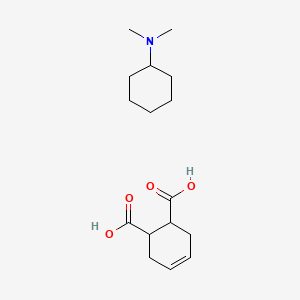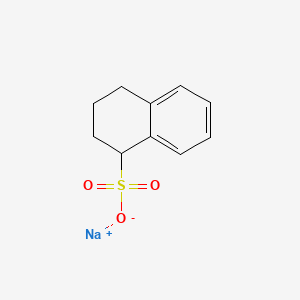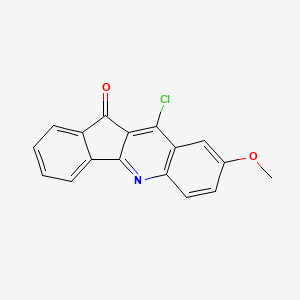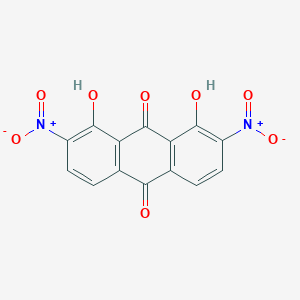
2,2-Dimethyl-1,3-dioxepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1,3-dioxepane is an organic compound with the molecular formula C7H14O2. It is a seven-membered cyclic ether with two methyl groups attached to the second carbon atom. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-1,3-dioxepane can be synthesized through the radical ring-opening polymerization of cyclic ketene acetals. This method involves the use of radical initiators to open the ring structure of the cyclic ketene acetal, resulting in the formation of the desired compound . The reaction conditions typically include the use of a solvent, such as toluene, and a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is produced through similar radical polymerization techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent production and high yields. The reaction conditions are optimized to maximize the efficiency and purity of the final product.
化学反应分析
Types of Reactions
2,2-Dimethyl-1,3-dioxepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds (from oxidation), alcohols (from reduction), and substituted ethers (from substitution).
科学研究应用
2,2-Dimethyl-1,3-dioxepane has several scientific research applications:
Medicine: Research is ongoing to explore its use in creating biocompatible materials for medical implants and devices.
作用机制
The mechanism of action of 2,2-Dimethyl-1,3-dioxepane primarily involves radical ring-opening polymerization. The presence of the oxygen atom in the ring structure promotes the formation of a carbon-oxygen double bond, which is more stable than a carbon-carbon double bond . This stability drives the polymerization process, resulting in the formation of polyesters with ester linkages distributed along the polymer backbone.
相似化合物的比较
Similar Compounds
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal with similar reactivity and applications.
5,6-Benzo-2-methylene-1,3-dioxepane: A compound with a benzene ring fused to the dioxepane structure, offering different reactivity and properties.
4,7-Dimethyl-2-methylene-1,3-dioxepane: A similar compound with additional methyl groups, affecting its polymerization behavior.
Uniqueness
2,2-Dimethyl-1,3-dioxepane is unique due to its specific ring structure and the presence of two methyl groups, which influence its reactivity and stability. This makes it particularly useful in the synthesis of biodegradable polymers and materials with specialized properties.
属性
CAS 编号 |
4568-63-2 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3-dioxepane |
InChI |
InChI=1S/C7H14O2/c1-7(2)8-5-3-4-6-9-7/h3-6H2,1-2H3 |
InChI 键 |
ZHRPLMJYSXTWDS-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


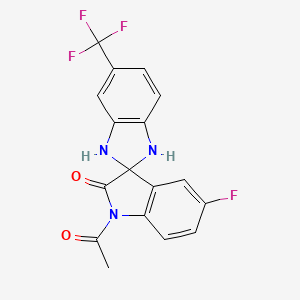

![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
